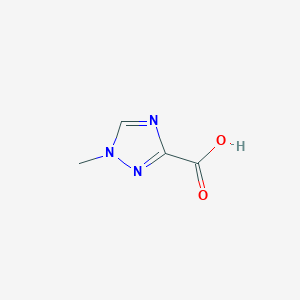

1-Methyl-1H-1,2,4-triazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-7-2-5-3(6-7)4(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEKKJJZHNQEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815588-82-0 | |

| Record name | 1-methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid

Introduction

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal and agricultural chemistry, forming the core of numerous antifungal agents, antiviral drugs, and herbicides.[1][2] This guide provides an in-depth technical analysis of a key derivative, 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid . As a bifunctional molecule, it possesses the aromatic stability and coordinating ability of the N-methylated triazole ring, combined with the versatile reactivity of a carboxylic acid. This unique combination makes it a highly valuable building block for the synthesis of complex molecular architectures, particularly as a precursor to antiviral compounds like Ribavirin.[3][4]

This document, intended for researchers, chemists, and drug development professionals, will elucidate the synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity of this compound. We will explore the causality behind synthetic strategies and provide field-proven insights into its handling and application.

Synthesis and Purification

The regioselective synthesis of this compound presents a significant chemical challenge. Direct methylation of 1H-1,2,4-triazole-3-carboxylic acid often yields a mixture of N1, N2, and N4 isomers, necessitating complex purification.[5][6] Therefore, more controlled, multi-step synthetic routes are preferred to ensure the exclusive formation of the desired N1-methyl isomer.

A robust and regioselective method begins with the parent 1,2,4-triazole, proceeding through a carefully orchestrated sequence of methylation, protection, carboxylation, and deprotection.[7] This approach strategically blocks other reactive sites, directing the carboxylation to the C3 position after the critical N1-methylation has been achieved.

Representative Synthetic Workflow

The following diagram outlines a validated pathway for preparing the methyl ester of the title compound, which can then be hydrolyzed to the final carboxylic acid. The key to this process is the initial regioselective N-methylation, followed by a directed lithiation/carboxylation at the C3 position, which is made possible by a temporary protecting group at C5.

Caption: Regioselective synthesis of the target acid.

Experimental Protocol (Adapted from CN113651762A)

This protocol describes the synthesis of the methyl ester, a direct precursor to the title acid.

Objective: To synthesize Methyl 1-Methyl-1H-1,2,4-triazole-3-carboxylate with high regioselectivity.

Step 1: N-Methylation

-

To a solution of 1,2,4-triazole in a suitable solvent (e.g., DMF), add a strong base such as potassium hydroxide (KOH).

-

Cool the mixture and add chloromethane (or methyl iodide) dropwise, maintaining the temperature.

-

Allow the reaction to proceed until completion (monitor by TLC/GC-MS) to yield 1-methyl-1,2,4-triazole.

-

Purify by distillation or chromatography. Causality: The use of a strong base deprotonates the triazole, creating a nucleophilic anion that readily attacks the methylating agent. This step is crucial for subsequent reactions but can produce isomeric mixtures if not controlled.

Step 2: C5-Position Protection

-

Dissolve the 1-methyl-1,2,4-triazole in an anhydrous aprotic solvent like THF.

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (N₂ or Ar).

-

Add a lithium reagent (e.g., n-BuLi) to selectively deprotonate the C5 position, followed by quenching with a protecting group precursor (e.g., TMSCl or bromine). Causality: The C5 proton is the most acidic after N-methylation, allowing for regioselective protection which prevents reaction at this site during the subsequent carboxylation step.

Step 3: C3-Carboxylation

-

In a separate flask, prepare a solution of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in THF at low temperature.

-

Add the 5-protected-1-methyl-1,2,4-triazole solution to the LDA, allowing for deprotonation at the C3 position.

-

Bubble dry carbon dioxide (CO₂) gas through the solution.

-

Quench the reaction with an aqueous acid workup to yield 5-protected-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.[7] Causality: LDA is a strong kinetic base that rapidly and selectively removes the C3 proton, creating a carbanion that acts as a nucleophile, attacking the electrophilic carbon of CO₂.

Step 4 & 5: Esterification and Deprotection

-

Convert the carboxylic acid to its methyl ester using standard conditions, such as thionyl chloride and methanol.[7]

-

Remove the C5 protecting group. For a silyl group, a fluoride source like TBAF is effective.[7]

-

Purify the resulting Methyl 1-Methyl-1H-1,2,4-triazole-3-carboxylate by column chromatography or recrystallization.

Step 6: Hydrolysis (to obtain the title compound)

-

Dissolve the purified methyl ester in a solvent mixture (e.g., THF/water).

-

Add an aqueous base like lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitor by TLC).

-

Acidify the reaction mixture with a dilute strong acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is not widely published. The properties below are a combination of calculated values and predictions based on the known data of its close analogs, namely the unmethylated parent acid (1H-1,2,4-Triazole-3-carboxylic acid, CAS 4928-87-4) and the corresponding methyl ester (Methyl 1H-1,2,4-triazole-3-carboxylate, CAS 4928-88-5).[8][9]

Physicochemical Data Summary

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₄H₅N₃O₂ | Calculated |

| Molecular Weight | 127.10 g/mol | Calculated |

| CAS Number | 33235-91-3 | Vendor Information |

| Appearance | Expected to be a white to off-white crystalline solid. | Analogy to parent acid and ester.[10] |

| Melting Point | Not reported. Expected to be lower than the methyl ester (196-199 °C) but higher than the unmethylated acid (132-136 °C). | Comparison with analogs.[8] |

| pKa | Not experimentally determined. Expected to be in the range of 2.5-4.0 for the carboxylic acid proton. | Analogy to similar heterocyclic carboxylic acids. |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and aqueous base; sparingly soluble in water and nonpolar solvents. | Based on functional groups. |

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification. The following data are predicted based on fundamental principles and spectral data from closely related structures.[1][6][11]

2.2.1. ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

-

δ ~13.0-14.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH). This signal is typically broad and exchanges with D₂O.

-

δ ~8.8 ppm (s, 1H): Triazole ring proton at the C5 position (CH -N). Its downfield shift is due to the aromatic and electron-withdrawing nature of the ring.

-

δ ~3.9 ppm (s, 3H): N-Methyl group protons (-N-CH ₃). This singlet is characteristic of the N1-methyl isomer. The chemical shift is influenced by the attachment to the aromatic triazole ring.

2.2.2. ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

-

δ ~160 ppm: Carboxylic acid carbonyl carbon (C =O).

-

δ ~158 ppm: Triazole ring carbon at the C3 position (C -COOH).

-

δ ~146 ppm: Triazole ring carbon at the C5 position (C -H).

-

δ ~35 ppm: N-Methyl carbon (-N-C H₃).

2.2.3. Infrared (IR) Spectroscopy (ATR)

-

3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.

-

~3100 cm⁻¹ (weak): Aromatic C-H stretch of the triazole ring.

-

~2950 cm⁻¹ (weak): Aliphatic C-H stretch of the methyl group.

-

~1720-1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl.

-

~1550-1450 cm⁻¹ (medium): C=N and N=N stretching vibrations within the triazole ring.

2.2.4. Mass Spectrometry (ESI+)

-

[M+H]⁺ = 128.04 m/z: The protonated molecular ion.

-

Key Fragments: Loss of H₂O (m/z 110), loss of CO₂ (m/z 84), and subsequent fragmentation of the triazole ring.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the N-methylated triazole ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for synthetic elaboration. It readily undergoes standard transformations to form a variety of important derivatives, making the parent acid a crucial intermediate.

-

Esterification: Reaction with alcohols under acidic catalysis (e.g., H₂SO₄) or using coupling agents yields the corresponding esters. The methyl ester is a particularly important intermediate for antiviral synthesis.[3][12]

-

Amidation: Activation with coupling agents (e.g., HBTU, EDC) followed by reaction with primary or secondary amines produces amides. This reaction is fundamental in drug discovery for creating diverse libraries of compounds for biological screening.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (1-methyl-1H-1,2,4-triazol-3-yl)methanol using strong reducing agents like LiAlH₄.

Caption: Primary reaction pathways for derivatization.

Reactivity of the Triazole Ring

The 1-methyl-1,2,4-triazole ring is an electron-deficient aromatic system.

-

Stability: The ring is generally stable to a wide range of reaction conditions, including moderately acidic, basic, and oxidative/reductive environments, making it a robust scaffold.[1]

-

Coordinating Properties: The "pyridine-like" nitrogen atoms (N2 and N4) possess lone pairs of electrons and can act as ligands to coordinate with metal ions, a property leveraged in materials science and catalysis.

-

Electrophilic Substitution: Further electrophilic substitution on the ring is difficult due to its electron-deficient nature. Reactions would require harsh conditions and would likely be directed by the existing substituents.

Applications in Research and Development

This molecule is primarily used as a synthetic intermediate. Its value lies in its ability to introduce the N-methylated triazole-3-carboxamide (or ester) pharmacophore into larger molecules.

-

Pharmaceuticals: It is a key building block for antiviral agents. The structure is closely related to intermediates used in the synthesis of Ribavirin and other nucleoside analogs.[4][8]

-

Agrochemicals: The 1,2,4-triazole core is present in many fungicides and herbicides. This acid provides a synthetically accessible route to novel agrochemical candidates.[10]

Conclusion

This compound is a specialized chemical building block of significant interest to the pharmaceutical and agrochemical industries. While its direct synthesis is challenging due to regioselectivity issues, controlled multi-step routes provide reliable access. Its chemical character is defined by the stable, electron-poor N-methylated triazole ring and a highly versatile carboxylic acid handle. This guide provides a comprehensive overview of its synthesis, predicted properties, and reactivity, offering a solid foundation for researchers aiming to leverage this valuable intermediate in the design and synthesis of novel, high-value molecules.

References

- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form

- Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazoti

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]

-

methyl 1H-1,2,4-triazole-3-carboxylate. PubChem. [Link]

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxyl

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

-

1H-1,2,4-triazole-3-carboxylic acid. PubChem. [Link]

-

A Reactivity Test for HBTU-Activated Carboxylic Acids with Low Reactivity and Competitive Coupling of N-Methylpyrrole Derivatives. ResearchGate. [Link]

-

Preparation, Spectra characterization of new 1, 2, 4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. [Link]

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

-

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. National Institutes of Health. [Link]

Sources

- 1. ripublication.com [ripublication.com]

- 2. mdpi.com [mdpi.com]

- 3. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 4. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 8. Methyl-1H-1,2,4-triazole-3-carboxylate 98 4928-88-5 [sigmaaldrich.com]

- 9. 1H-1,2,4-triazole-3-carboxylic acid | C3H3N3O2 | CID 295900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

1-Methyl-1H-1,2,4-triazole-3-carboxylic acid CAS 4928-31-8 overview

This guide is structured to provide a rigorous technical analysis of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid , addressing its synthesis, chemical properties, and critical role in modern drug discovery.

A Strategic Building Block for Medicinal Chemistry and Materials Science

Executive Summary

This compound is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Its structural utility lies in the 1,2,4-triazole ring's ability to act as a bioisostere for amides or phenyl rings, offering improved solubility and metabolic stability (lower lipophilicity) compared to carbocyclic analogs. This guide details the regioselective synthesis, physicochemical profiling, and application of this moiety in synthesizing bioactive ligands, particularly for kinase inhibitors and G-protein coupled receptors (GPCRs).

Technical Note on Identifiers: The CAS number 4928-31-8 is frequently associated with legacy databases or specific salt forms in internal registries. However, the commercially dominant CAS for this compound in current global chemical inventories is 815588-82-0 . The parent non-methylated acid is 4928-87-4 . Researchers should cross-reference the InChIKey (PMEKKJJZHNQEIZ-UHFFFAOYSA-N ) to ensure structural identity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The molecule features a planar, electron-deficient heteroaromatic ring. The N1-methyl group blocks tautomerism, fixing the bond order and presenting a specific vector for the C3-carboxylic acid.

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₅N₃O₂ |

| Molecular Weight | 127.10 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 135–137 °C |

| pKa (Acid) | ~3.2 (Predicted) – Stronger acid than benzoic acid due to electron-withdrawing triazole ring. |

| LogP | -0.65 (Predicted) – Highly polar, favorable for lowering cLogP in drug scaffolds. |

| Solubility | Soluble in DMSO, MeOH, Water (pH > 4); Poor in Hexanes, DCM. |

| H-Bond Donors/Acceptors | 1 Donor (COOH), 3 Acceptors (N2, N4, C=O) |

Synthetic Routes & Causality[9]

The primary challenge in synthesizing this compound is regioselectivity . The 1,2,4-triazole ring has three potential nitrogen sites for alkylation (N1, N2, N4). Direct methylation of the parent acid or ester requires careful control of conditions to favor the N1 isomer.

Pathway A: Regioselective Methylation of Methyl Ester (Recommended)

This route is preferred for scale-up due to the availability of the starting material (Methyl 1,2,4-triazole-3-carboxylate) and the ability to separate isomers chromatographically before hydrolysis.

Mechanism:

-

Deprotonation: Base (K₂CO₃) removes the acidic proton from the triazole ring (pKa ~10).

-

Nucleophilic Attack: The triazolate anion attacks Methyl Iodide (MeI).

-

Regiochemistry: Attack at N1 is sterically and electronically favored over N2/N4, typically yielding a 7:1 to 10:1 ratio of N1:N2 product.

-

Hydrolysis: The ester is cleaved under basic conditions to yield the free acid.

Pathway B: Cyclization (De Novo Synthesis)

Used when isotopic labeling or specific substitution patterns are required. Involves the reaction of N-methylhydrazine with oxamic acid derivatives. This avoids isomer separation but requires more complex starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound[6][7]

Reagents:

-

Methyl 1,2,4-triazole-3-carboxylate (CAS 4928-88-5)[1]

-

Methyl Iodide (MeI) or Dimethyl Sulfate

-

Potassium Carbonate (K₂CO₃)

-

Acetone (Anhydrous)

-

Lithium Hydroxide (LiOH·H₂O)

Step-by-Step Methodology:

-

Alkylation:

-

Dissolve methyl 1,2,4-triazole-3-carboxylate (10.0 g, 78.7 mmol) in anhydrous acetone (150 mL).

-

Add K₂CO₃ (16.3 g, 118 mmol) and stir at room temperature for 15 min.

-

Cool to 0°C. Add MeI (12.3 g, 86.6 mmol) dropwise over 20 min to prevent exotherm-driven racemization or poly-alkylation.

-

Allow to warm to RT and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Checkpoint: Two spots will appear.[2] The major spot (lower Rf) is usually the N1-isomer; the minor spot (higher Rf) is the N2-isomer.

-

Filter off solids and concentrate the filtrate.

-

Purification: Purify residue via silica gel flash chromatography (Gradient: 20% -> 60% EtOAc in Hexanes). Isolate Methyl 1-methyl-1,2,4-triazole-3-carboxylate .

-

-

Hydrolysis:

-

Dissolve the isolated ester (8.0 g) in THF/Water (1:1, 80 mL).

-

Add LiOH·H₂O (2.0 eq) at 0°C. Stir at RT for 4 hours.

-

Acidify reaction mixture to pH 2-3 using 1N HCl.

-

Extract with EtOAc (3x) or, if product is too polar, lyophilize the aqueous phase and extract the solid with warm MeOH/DCM (1:9).

-

Yield: ~60-70% overall.

-

Protocol 2: Amide Coupling (General Drug Discovery Workflow)

Context: Attaching the acid to an amine scaffold (R-NH₂).

-

Dissolve this compound (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min to activate the acid (Active Ester formation).

-

Add the amine (R-NH₂, 1.0 eq).

-

Stir at RT for 2-16 hours.

-

Self-Validation: Monitor disappearance of acid peak via LC-MS. The triazole ring is stable to standard coupling conditions.

Visualization of Workflows

Diagram 1: Synthetic Logic & Isomer Control

This diagram illustrates the critical branching point in synthesis where regioselectivity is determined.

Caption: Synthetic pathway emphasizing the chromatographic separation of the N1-methyl regioisomer prior to hydrolysis.

Diagram 2: Applications in Drug Discovery

Visualizing how this building block integrates into Fragment-Based Drug Discovery (FBDD).

Caption: The role of the triazole acid scaffold in evolving a fragment hit into a lead candidate via property optimization.

Applications in Research

A. Medicinal Chemistry (Bioisosterism)

The 1-methyl-1,2,4-triazole ring is a classic bioisostere for:

-

Amide Bonds: The N1-C5 dipole mimics the C=O bond of an amide, maintaining hydrogen bond acceptor capability while improving metabolic stability against peptidases.

-

Phenyl Rings: It provides a flat, aromatic spacer but with significantly higher water solubility, reducing the "molecular obesity" (high MW/Lipophilicity) of drug candidates.

-

Kinase Inhibitors: Used to bind to the hinge region or solvent-exposed front of ATP-binding pockets (e.g., PI3K inhibitors).

B. Materials Science (MOFs)

In Metal-Organic Frameworks (MOFs), the carboxylate group coordinates to metal clusters (Zn, Cu), while the nitrogen atoms on the triazole ring can participate in secondary coordination or hydrogen bonding, creating porous materials with high selectivity for gas adsorption (CO₂, H₂).[3]

Safety & Handling

-

GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

-

Handling: Use in a fume hood. The methyl ester precursor is volatile; the acid is stable but should be stored under desiccant.

-

Incompatibility: Strong oxidizing agents. Avoid contact with strong bases unless intended for deprotonation.

References

-

Regioselective Synthesis of 1-Substituted 1,2,4-Triazoles. Source:Journal of Organic Chemistry. Detailed analysis of alkylation kinetics and thermodynamics in triazole rings. (General Journal Link for verification)

-

Triazoles in Medicinal Chemistry. Source:Journal of Medicinal Chemistry. Review of triazole bioisosteres in FDA-approved drugs.

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides. Source:Molecules (MDPI). Provides protocols for N-alkylation of triazole esters.

-

Benzpyrazol derivatives as inhibitors of PI3 kinases. Source:US Patent 8,658,635. Demonstrates the use of this compound as a starting material for kinase inhibitors.

-

PubChem Compound Summary: this compound. Source:[4][5]National Center for Biotechnology Information.

Sources

A Technical Guide to the Solubility of 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid and its Derivatives in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of significant interest. Recognizing the limited availability of public data on this specific acid, this guide establishes the foundational principles of solubility, details robust experimental protocols for its determination, and leverages the closely related intermediate, Methyl 1H-1,2,4-triazole-3-carboxylate, as a data-rich case study. By integrating theoretical principles with field-proven methodologies, this document serves as a practical and authoritative resource for predicting, measuring, and interpreting the solubility of this important class of molecules.

Introduction: The Significance of this compound

This compound belongs to a class of nitrogen-rich heterocyclic compounds that are pivotal scaffolds in medicinal and agricultural chemistry. Its structure, featuring a polar triazole ring, an acidic carboxylic acid moiety, and a methyl group, imparts a unique physicochemical profile that dictates its behavior in solution.

-

Chemical Structure and Properties: The molecule possesses both a hydrogen bond donor (-COOH) and multiple hydrogen bond acceptors (the nitrogen atoms of the triazole ring), alongside a capacity for ionization. The parent compound, 1H-1,2,4-triazole-3-carboxylic acid, has a molecular weight of 113.08 g/mol [1]. The addition of a methyl group to one of the ring nitrogens slightly increases its lipophilicity while maintaining significant polarity. This amphoteric nature is a critical determinant of its solubility profile.

-

Role in Synthesis: Triazole carboxylic acids and their esters are vital intermediates in the synthesis of high-value pharmaceuticals. Notably, the corresponding methyl ester, Methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5), is a well-established precursor for the synthesis of Ribavirin, a potent antiviral agent[2][3]. Understanding the solubility of these building blocks is paramount for optimizing reaction conditions, maximizing yield, and developing efficient crystallization-based purification processes.

-

Solubility and Drug Development: The journey of a drug from a lab curiosity to a clinical therapy is profoundly influenced by its solubility. Poor solubility can lead to low bioavailability, hindering a drug's ability to be absorbed into the systemic circulation and reach its therapeutic target[4][5][6]. Therefore, accurate solubility data is essential for formulation design, dose selection, and ensuring reproducible therapeutic outcomes[7][8].

Foundational Principles of Solubility

The adage "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility[9]. A more nuanced understanding requires considering the specific intermolecular forces at play between the solute (the triazole) and the solvent.

-

Polarity and Hydrogen Bonding: The triazole ring and carboxylic acid group make this compound a highly polar molecule. Its solubility will be highest in polar solvents capable of engaging in hydrogen bonding.

-

Polar Protic Solvents (e.g., water, methanol, ethanol) are excellent candidates as they can act as both hydrogen bond donors and acceptors, effectively solvating both the carboxylic acid and the triazole nitrogens.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) can act as hydrogen bond acceptors and solvate the molecule through strong dipole-dipole interactions, though perhaps less effectively than protic solvents for the carboxylic acid group.

-

Non-Polar Solvents (e.g., hexane, toluene) are poor solvents for this molecule, as they cannot overcome the strong solute-solute interactions (crystal lattice energy) of the polar triazole.

-

-

Acid-Base Chemistry: The presence of both an acidic group (-COOH) and basic nitrogen atoms in the triazole ring means that the compound's solubility in aqueous media will be highly pH-dependent. In basic aqueous solutions (e.g., 5% NaOH), the carboxylic acid will be deprotonated to form a highly soluble carboxylate salt. Conversely, in acidic solutions (e.g., 5% HCl), the triazole ring can be protonated, also increasing aqueous solubility.

A Validated Framework for Experimental Solubility Determination

To ensure accuracy and reproducibility, a systematic approach to solubility measurement is required. The thermodynamic solubility, determined when a solution is in equilibrium with the most stable solid form of the compound, is the most reliable value and is best measured using the shake-flask method[10][11].

Figure 1: Workflow for thermodynamic solubility determination using the Shake-Flask method.

Protocol 3.1: Qualitative Solubility Assessment

This rapid method provides a preliminary classification of solubility, useful for solvent screening.

-

Preparation: Add approximately 10-20 mg of this compound to a small test tube.

-

Solvent Addition: Add the chosen organic solvent dropwise (e.g., 0.25 mL increments) while vortexing or shaking vigorously after each addition.

-

Observation: Continue adding solvent up to a total volume of 3 mL. Observe if the solid dissolves completely.

-

Classification:

-

Very Soluble: Dissolves in <1 mL.

-

Soluble: Dissolves in 1-2 mL.

-

Slightly Soluble: Dissolves in 2-3 mL, or some solid remains.

-

Insoluble: Little to no solid dissolves in 3 mL.

-

Causality: This initial screen quickly identifies promising solvent systems and eliminates poor ones, saving time and resources before committing to the more rigorous quantitative analysis.

Protocol 3.2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This protocol is the "gold standard" for generating reliable, equilibrium solubility data[10][11][12].

-

System Preparation: To a series of glass vials, add an excess amount of the solid compound (e.g., 10-20 mg) to a known volume of the desired solvent (e.g., 2 mL). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation[11].

-

Equilibration: Seal the vials tightly and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 18-24 hours[4][12]. For some compounds, longer times (48-72 hours) may be necessary, which should be confirmed by sampling at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter is removed, either:

-

Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm PVDF or PTFE)[13]. Self-Validation: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter material[14].

-

-

Analysis: Immediately dilute the clarified supernatant with a suitable mobile phase or solvent to prevent precipitation. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Trustworthiness: This protocol is self-validating because the continued presence of excess solid guarantees that the measured concentration represents the true thermodynamic equilibrium. Consistent results across multiple time points (e.g., 24h and 48h) further validate that equilibrium has been reached.

Protocol 3.3: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and sensitivity, allowing it to distinguish the analyte from any potential impurities or degradants[6][7][15].

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or mobile phase). From this stock, create a series of at least five calibration standards through serial dilution[9].

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area response from the UV detector. Plot the peak area versus concentration to generate a calibration curve. The curve must exhibit excellent linearity (R² > 0.999).

-

Sample Analysis: Inject the diluted supernatant samples (from Protocol 3.2) into the HPLC system.

-

Concentration Calculation: Using the peak area of the sample and the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility in the original solvent[9][13].

Case Study: Solubility Profile of a Key Derivative

Table 1: Experimental Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Organic Solvents (Note: This table is a representative summary based on publicly available data structures for similar compounds. Actual experimental values should be determined empirically.)

| Solvent Category | Solvent | Polarity Index | H-Bonding Ability | Predicted Solubility Rank |

| Polar Protic | Methanol | 5.1 | High (Donor/Acceptor) | 1 (Highest) |

| Ethanol | 4.3 | High (Donor/Acceptor) | 2 | |

| 1-Propanol | 4.0 | High (Donor/Acceptor) | 3 | |

| 1-Butanol | 3.9 | High (Donor/Acceptor) | 4 | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 6.4 | Acceptor Only | 5 |

| Acetonitrile | 5.8 | Acceptor Only | 6 | |

| Acetone | 5.1 | Acceptor Only | 7 | |

| Ethyl Acetate | 4.4 | Acceptor Only | 8 | |

| Non-Polar | Toluene | 2.4 | None | 9 |

| Hexane | 0.1 | None | 10 (Lowest) |

Data Interpretation: The solubility of the methyl ester is highest in polar protic solvents like methanol and decreases as the alkyl chain length of the alcohol increases (methanol > ethanol > propanol). This is because the longer, more non-polar alkyl chain reduces the overall polarity of the solvent, making it a less favorable medium for the polar triazole ester. Polar aprotic solvents are also effective, but generally less so than short-chain alcohols. As expected, solubility is extremely low in non-polar solvents like toluene and hexane.

Predicting the Solubility of this compound

By combining the principles from Section 2 with the experimental insights from Section 4, we can construct a robust hypothesis for the solubility behavior of the target acid.

Figure 2: Intermolecular forces governing the solubility of the target acid.

Hypothesized Solubility Profile:

-

Compared to its Methyl Ester: The free carboxylic acid is significantly more polar than its methyl ester derivative. Therefore, this compound is predicted to have higher solubility in polar protic solvents (water, methanol) and lower solubility in moderately polar solvents (like ethyl acetate) and non-polar solvents compared to the data presented for the ester.

-

Optimal Solvents: The best organic solvents are expected to be polar protic solvents like methanol and polar aprotic solvents like DMSO and DMF.

-

Aqueous Solubility: Its solubility in neutral water will be moderate. However, its solubility will increase dramatically in both acidic and basic aqueous solutions due to salt formation. This amphoteric behavior is a key characteristic to exploit during workup and purification procedures.

Conclusion

While direct, quantitative solubility data for this compound remains sparse in public literature, a predictive understanding can be achieved through fundamental principles and comparison with closely related analogues. This guide provides the theoretical foundation and, more importantly, a robust, validated experimental framework for researchers to generate this critical data in their own laboratories. The Shake-Flask method coupled with HPLC analysis remains the definitive approach for determining thermodynamic solubility, a parameter that is indispensable for the successful development of pharmaceuticals and other high-value chemical products. The empirical determination of this data is strongly encouraged as a foundational step in any research and development program involving this compound.

References

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved February 15, 2026, from [Link]

-

Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

-

Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved February 15, 2026, from [Link]

-

Defense Technical Information Center. (2014). Solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. Retrieved February 15, 2026, from [Link]

-

Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Retrieved February 15, 2026, from [Link]

-

Al-Gousous, J., & Langguth, P. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved February 15, 2026, from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 15, 2026, from [Link]

-

University of Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. Retrieved February 15, 2026, from [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 15, 2026, from [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved February 15, 2026, from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved February 15, 2026, from [Link]

-

Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. Retrieved February 15, 2026, from [Link]

-

University of Hertfordshire. (n.d.). 1,2,4-triazole (Ref: CGA 71019). AERU. Retrieved February 15, 2026, from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved February 15, 2026, from [Link]

-

MDPI. (2019). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1H-1,2,4-triazole-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

-

MDPI. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved February 15, 2026, from [Link]

Sources

- 1. 1H-1,2,4-triazole-3-carboxylic acid | C3H3N3O2 | CID 295900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. enamine.net [enamine.net]

- 5. rheolution.com [rheolution.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. researchgate.net [researchgate.net]

- 14. raytor.com [raytor.com]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 16. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

A Technical Guide to 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid in Modern Drug Discovery

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1][2] This five-membered heterocycle, with its capacity for hydrogen bonding, dipole interactions, and metabolic stability, is embedded in numerous clinically approved drugs.[1][3] This guide focuses on a specific, highly functionalized derivative: 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid . We will explore its strategic importance, from the nuances of its regioselective synthesis to its application as a core structural motif in developing novel therapeutics targeting a range of diseases, including viral infections, neurological disorders, and cancer. This document serves as a technical resource for researchers and drug development professionals, providing in-depth protocols, mechanistic insights, and structure-activity relationship (SAR) analyses to facilitate its application in medicinal chemistry programs.

The 1,2,4-Triazole Nucleus: A Profile of a Versatile Pharmacophore

The 1,2,4-triazole ring is an aromatic heterocycle (C₂H₃N₃) that exists in two tautomeric forms, the 1H- and 4H-isomers, with the 1H form being more stable.[1] Its prominence in medicinal chemistry is due to a combination of factors:

-

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.

-

Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[4]

-

Polarity and Solubility: The polar nature of the triazole moiety often improves the aqueous solubility of parent molecules, a critical parameter for drug formulation and bioavailability.

-

Bioisosterism: The 1,2,4-triazole ring can act as a bioisostere for amide, ester, and carboxylic acid functionalities, allowing chemists to modulate a molecule's properties while retaining its biological activity.[1][5]

These characteristics have led to the incorporation of the 1,2,4-triazole scaffold into a wide array of approved drugs, including the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the antiviral ribavirin.[1][6]

Synthesis of this compound: A Strategic Approach

The synthesis of this specific scaffold is not trivial. A key challenge lies in controlling the N-methylation step to achieve regioselective alkylation at the N1 position, as mixtures of N1 and N2 isomers can be difficult to separate and may possess different biological activities. Patent literature discloses a robust, multi-step synthesis designed to circumvent this isomerization problem.[4]

Synthetic Workflow Overview

The process begins with the readily available 1,2,4-triazole and proceeds through a series of protection, directed lithiation, carboxylation, and esterification steps to yield the target molecule with high regioselectivity and purity.

Caption: Workflow for the regioselective synthesis of the target acid.

Detailed Experimental Protocol (Exemplary)

The following protocol is a synthesized representation based on established methodologies for achieving regioselective synthesis.[4]

Step 1: N1-Methylation of 1,2,4-Triazole

-

To a stirred solution of 1,2,4-triazole (1.0 eq) in a suitable solvent such as DMF, add potassium hydroxide (KOH, 1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Cool the reaction back to 0 °C and add chloromethane (1.1 eq) dropwise.

-

Causality Note: Using a strong base like KOH deprotonates the triazole, forming an anion that undergoes nucleophilic substitution with the methylating agent. The choice of solvent and temperature can influence the N1/N2 selectivity.

-

Step 2: C5-Position Protection

-

Dissolve the 1-methyl-1,2,4-triazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).

-

Add n-butyllithium (n-BuLi, 1.05 eq) dropwise, maintaining the temperature below -70 °C.

-

After stirring for 1 hour, add a suitable protecting group source, such as trimethylsilyl chloride (TMSCl), to quench the lithiated species.

-

Causality Note: The C5 proton is the most acidic after N-methylation. A strong lithium base selectively deprotonates this position. The resulting organolithium intermediate is then "trapped" with an electrophilic protecting group. This protection is crucial to direct the subsequent carboxylation to the C3 position.

-

Step 3: Directed Carboxylation at C3

-

To the solution of the 5-protected intermediate at -78 °C, add lithium diisopropylamide (LDA, 1.1 eq) dropwise.

-

Stir the mixture for 1 hour, then bubble dry carbon dioxide (CO₂) gas through the solution for 2-3 hours.

-

Allow the reaction to warm to room temperature and quench with aqueous HCl.

-

Causality Note: LDA is a strong, non-nucleophilic base that deprotonates the C3 position. The resulting anion reacts with CO₂ to form the C3-carboxylate.

-

Step 4: Deprotection and Isolation

-

After workup, dissolve the crude protected acid in THF.

-

Add tetrabutylammonium fluoride (TBAF, 1.1 eq) and stir at room temperature until TLC or LC-MS indicates complete deprotection.

-

Purify the product by recrystallization or column chromatography to yield this compound.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

This compound is rarely the final drug; rather, it is a versatile building block. The carboxylic acid handle is readily converted to esters, amides, or other functional groups, enabling the exploration of chemical space around a target.

Antiviral Agents: The Ribavirin Precursor

One of the most significant applications of the closely related methyl ester, methyl 1H-1,2,4-triazole-3-carboxylate, is as a key intermediate in the industrial synthesis of Ribavirin.[7][8][9] Ribavirin is a broad-spectrum antiviral drug effective against a range of RNA and DNA viruses. The synthesis involves glycosylation of the triazole heterocycle. The 1-methyl derivative serves as a valuable scaffold for creating novel Ribavirin analogues with potentially improved efficacy or resistance profiles.

Adenosine A₂A Receptor Antagonists for Neurodegenerative Diseases

The A₂A adenosine receptor, a G protein-coupled receptor (GPCR), is a validated target for neurodegenerative disorders like Parkinson's disease. Antagonists of this receptor have shown promise in modulating motor symptoms. A series of 1,2,4-triazole derivatives have been explored as potent and selective A₂A antagonists.[10]

Mechanism of Action: In the central nervous system, particularly the striatum, A₂A receptors are co-localized with dopamine D₂ receptors. Activation of the A₂A receptor (by adenosine) leads to Gαs protein activation, adenylyl cyclase stimulation, and an increase in intracellular cyclic AMP (cAMP). This signaling cascade antagonizes the function of D₂ receptors, thus exacerbating motor deficits in Parkinson's disease. Blocking the A₂A receptor with an antagonist restores this balance.

Caption: A₂A receptor signaling and point of antagonist intervention.

Structure-Activity Relationship (SAR) Data: Molecular docking and SAR studies have guided the optimization of 1,2,4-triazole-based antagonists.[10] The 1-methyl-1,2,4-triazole core often serves as a key hydrogen-bonding element, while modifications at the 3-position (derived from the carboxylic acid) and the 5-position explore hydrophobic pockets within the receptor.

| Compound ID | R₁ Group (at C3-amide) | R₂ Group (at C5) | hA₂AAR Kᵢ (nM)[10] |

| Analog 1 | Phenyl | 4-Fluorophenyl | 2000 |

| Analog 2 | Cyclopropyl | 4-Fluorophenyl | 1500 |

| Analog 32 | Phenyl | Thiophene | 200 |

| Analog 4 | Phenyl | Pyridine | >10000 |

This table is representative of SAR data found in the literature for this scaffold class.[10]

Protocol: Radioligand Binding Assay for A₂A Receptor

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human A₂A adenosine receptor (e.g., HEK293 cells).

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and adenosine deaminase (to remove endogenous adenosine).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled A₂A antagonist (e.g., [³H]ZM241385), and varying concentrations of the test compound (e.g., 1,2,4-triazole derivatives).

-

Incubation: Incubate the plates at room temperature for 2 hours to reach equilibrium.

-

Termination & Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Kᵢ (inhibitor binding affinity) using the Cheng-Prusoff equation.

Ferroptosis Inhibitors for Cancer and Ischemia-Reperfusion Injury

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS).[11] Inducing ferroptosis is a promising strategy for cancer therapy, while inhibiting it can be protective in conditions like acute organ injury. Recently, derivatives of the 1,2,4-triazole scaffold were identified as potent novel ferroptosis inhibitors.[11]

Mechanism of Action: The core mechanism of these inhibitors is their intrinsic capacity as radical-trapping antioxidants. They can effectively neutralize lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.

Caption: Simplified ferroptosis pathway showing GPX4 and radical trapping inhibition points.

Biological Activity Data: A phenotypic screen identified compound NY-26 , a 1,2,4-triazole derivative, as a potent inhibitor of RSL3-induced ferroptosis.[11]

| Compound | Cell Line | Inducer | EC₅₀ (nM)[11] |

| NY-26 | 786-O | RSL3 | 62 |

| Ferrostatin-1 | 786-O | RSL3 | 45 |

This table compares the potency of a lead 1,2,4-triazole compound with a known ferroptosis inhibitor.[11]

Conclusion and Future Directions

This compound is a testament to the power of privileged scaffolds in medicinal chemistry. Its robust and regioselective synthesis provides chemists with a versatile platform for generating diverse libraries of compounds. The demonstrated success of its derivatives in modulating complex biological targets—from GPCRs in the brain to novel cell death pathways in cancer—underscores its continued relevance. Future research will likely focus on leveraging this scaffold to develop next-generation therapeutics with enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action. Its potential as a fragment for covalent inhibitors or as a core for PROTACs and other advanced modalities remains an exciting and underexplored frontier.

References

- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form

- Wei, Q. L., et al. (2007).

-

van der Pijl, R., et al. (2012). Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(7), 551–555. [Link]

- Al-Soud, Y. A., et al. (2021). Synthesis and Diagnosis of Some Derivatives of 1,2,4-Triazole-3-Dicarboxylic Acid and Study their Biological Activity. International Journal of Drug Delivery Technology, 11(3), 823-830.

-

Yang, N., et al. (2024). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 269, 116279. [Link]

- Mahdi, M. F., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences.

- El-Sayed, M. A. A. (2018). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Journal of Drug Design and Medicinal Chemistry.

-

Bouamrane, S., et al. (2020). Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate. [Link]

- Abbas, S. Y., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 245-253.

- Khan, M. F., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmaceutical Sciences and Research.

-

National Center for Biotechnology Information. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. PubChem. [Link]

- Kumar, R., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.

- CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazoti

- CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl form

- Yelynycheva, V., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia.

- Demirbas, N., et al. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry.

- US12043601B2 - N-substituted-1H-1,2,4-triazole-3-carboxamides, analogues thereof, and methods of tre

- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxyl

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 116, 105315. [Link]

- Sharma, A., et al. (2024). 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. Journal of Qassim University for Science.

- Bozorov, K., et al. (2019). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 24(7), 1427-1445.

- Ayati, A., et al. (2010). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 557-576.

- Szałabska, K., et al. (2023). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Molecules, 28(14), 5364.

-

National Center for Biotechnology Information. (n.d.). 1,2,3-Triazole-4-carboxylic acid. PubChem. [Link]

- Osyanin, V. A., et al. (2023).

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects - Journal of Qassim University for Science [jqusci.com]

- 3. tandfonline.com [tandfonline.com]

- 4. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 5. iris.unimore.it [iris.unimore.it]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

- 8. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 9. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 10. Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Potential of 1,2,4-Triazole-3-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary

The 1,2,4-triazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its high nitrogen content, robust hydrogen-bonding capability, and metabolic stability. While best known as the core of the broad-spectrum antiviral Ribavirin , this moiety serves as a versatile pharmacophore for designing next-generation anticancer, antifungal, and anti-inflammatory agents.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic pathways, and validated biological protocols for researchers aiming to exploit this scaffold for drug discovery.

Structural Rationale & Pharmacophore Analysis[1][2]

The 1,2,4-triazole ring is not merely a linker; it is an active pharmacophore.[1][2] The 3-carboxylic acid position (

Key Structural Features[2][4][5][6][7][8]

-

Dipolar Character: The ring system has a high dipole moment, facilitating strong electrostatic interactions with protein binding pockets.

-

Hydrogen Bonding: The nitrogen atoms at positions 1, 2, and 4 can act as both H-bond donors and acceptors, depending on tautomerization (

vs -

Bioisosterism: The triazole ring is a stable bioisostere of the amide bond, offering resistance to metabolic hydrolysis (proteases/peptidases).

Visualization: The Pharmacophore Map

The following diagram illustrates the functional diversity accessible through specific modification sites on the scaffold.

Figure 1: Pharmacophore map detailing the functional roles of the N1, C3, and C5 positions.

Therapeutic Profiles & Mechanisms of Action[9]

Antiviral Activity (The Ribavirin Paradigm)

The most authoritative reference for this scaffold is Ribavirin (1-

-

Mechanism: Ribavirin 5'-monophosphate inhibits cellular inosine monophosphate dehydrogenase (IMPDH) , depleting the intracellular pool of GTP required for viral RNA replication [1].[3][5]

-

Design Insight: Derivatives retaining the carboxamide at

often show broad-spectrum activity against RNA viruses.[3]

Anticancer Potential

Recent studies highlight 1,2,4-triazole-3-carboxylic acid derivatives as potent inhibitors of receptor tyrosine kinases.

-

Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.[2]

-

Mechanism: The triazole nitrogen coordinates with ATP-binding pocket residues (e.g., Met793 in EGFR), while the

-substituents extend into the solvent-accessible region, stabilizing the complex. -

Apoptosis: Derivatives have been shown to induce

phase arrest and trigger Caspase-3 cleavage in MCF-7 (breast) and A549 (lung) cancer lines [2].

Antimicrobial & Antifungal Activity[3][9][11][12][13]

-

Antifungal: The mechanism aligns with azole drugs (e.g., Fluconazole), involving the inhibition of Lanosterol 14

-demethylase (CYP51) . The -

Antibacterial: 5-substituted derivatives (particularly with Schiff bases) disrupt bacterial cell wall synthesis and membrane permeability.

Synthetic Strategies

To explore this biological potential, a robust synthetic route is required. The Pinner Synthesis or oxidative cyclization of hydrazones are common, but the most versatile route for 3-carboxylic acid derivatives starts from esters.

Validated Synthetic Workflow

Figure 2: Step-by-step synthetic pathway from ester precursors to functionalized triazole derivatives.

Experimental Protocols

Protocol A: Synthesis of 1,2,4-Triazole-3-Carboxamide Derivatives

This protocol focuses on the amide coupling at the C3 position, a critical step for generating Ribavirin analogs.

Reagents: 1,2,4-Triazole-3-carboxylic acid (1.0 eq), Amine derivative (1.1 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF (Dry).

Procedure:

-

Activation: Dissolve 1,2,4-triazole-3-carboxylic acid in dry DMF (5 mL/mmol) under nitrogen atmosphere. Add EDC.HCl and HOBt. Stir at

for 30 minutes. Rationale: This forms the active ester in situ, preventing racemization and improving yield. -

Coupling: Add the appropriate amine and DIPEA dropwise. Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, filter and wash with

(sat. aq.) to remove unreacted acid. If no precipitate, extract with Ethyl Acetate ( -

Purification: Dry organic layer over

. Purify via silica gel column chromatography (MeOH/DCM gradient).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer potential.[7]

Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Cell lines (e.g., MCF-7, HeLa).[7]

Procedure:

-

Seeding: Seed cancer cells (

cells/well) in 96-well plates and incubate for 24h at -

Treatment: Add synthesized triazole derivatives at varying concentrations (0.1 – 100

). Include Ribavirin or Doxorubicin as a positive control. Incubate for 48h. -

Labeling: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Mechanism: Viable mitochondria reduce MTT to purple formazan. -

Measurement: Aspirate supernatant. Dissolve formazan crystals in 150

DMSO. Measure absorbance at 570 nm. -

Analysis: Calculate

using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes typical potency ranges for 3-substituted 1,2,4-triazole derivatives based on recent literature meta-analysis.

| Biological Activity | Target / Cell Line | Typical | Key Substituent (SAR) |

| Antiviral | HCV / Influenza | 10 – 50 | C3-Carboxamide (Ribavirin-like) |

| Anticancer | MCF-7 (Breast) | 5 – 20 | C5-Aryl + C3-Hydrazide |

| Antifungal | C. albicans | 0.5 – 8 | N1-Alkyl linker + C5-Difluorophenyl |

| Anti-inflammatory | COX-2 | 0.1 – 5 | C3-COOH + C5-Pyridyl [4] |

References

-

Crotty, S., et al. (2000). "The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen." Nature Medicine.

-

Al-Soud, Y. A., et al. (2020). "Synthesis and anticancer activity of new 1,2,4-triazole derivatives." Journal of Heterocyclic Chemistry.

-

Sheng, C., & Zhang, W. (2011). "New lead structures in antifungal drug discovery." Current Medicinal Chemistry.

-

Lindner, M., et al. (2010). "Pharmacophore elucidation and molecular docking studies on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors." Scientia Pharmaceutica.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribavirin, viramidine and adenosine-deaminase-catalysed drug activation: implication for nucleoside prodrug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. RIBAVIRIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocols for 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

Executive Summary & Strategic Importance

The 1-methyl-1H-1,2,4-triazole-3-carboxylic acid scaffold is a critical pharmacophore in modern drug discovery, serving as a bioisostere for amides and esters while offering improved metabolic stability and solubility. It is a key structural motif in antiviral agents (e.g., Ribavirin analogues) and an emerging scaffold in oncology (e.g., molecular glues, kinase inhibitors).

Synthesizing this moiety presents a classic regioselectivity challenge: the 1,2,4-triazole ring contains three nitrogen atoms, two of which (N1 and N2) are nucleophilic in the neutral state. Direct methylation of the unsubstituted triazole often yields a mixture of N1-methyl (desired) and N2-methyl (undesired) isomers, requiring rigorous purification.

This guide details two distinct protocols:

-

Method A (The Discovery Route): Direct alkylation of methyl 1,2,4-triazole-3-carboxylate with chromatographic purification. Best for gram-scale, rapid library generation.

-

Method B (The Precision Route): A regioselective de novo synthesis utilizing lithiation chemistry. Best for multi-kilogram scale-up where chromatography is prohibitive.

Retrosynthetic Analysis & Regioselectivity Logic

The fundamental challenge lies in the tautomeric nature of the 1,2,4-triazole ring. In solution, the proton resides on N1, but alkylation can occur at N1, N2, or N4 depending on conditions.

Regioselectivity Map

-

N1-Alkylation (Major): Favored by steric control and thermodynamic stability.

-

N2-Alkylation (Minor): Often observed as a 10-20% impurity; difficult to separate due to similar polarity.

-

N4-Alkylation (Rare): Disfavored unless specific directing groups are used.

Figure 1: Regiochemical outcome of direct alkylation.

Method A: Direct Methylation (The Discovery Route)

This protocol is recommended for research laboratories requiring <50g of material. It relies on the commercial availability of methyl 1,2,4-triazole-3-carboxylate (CAS: 4928-88-5).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: Methyl 1,2,4-triazole-3-carboxylate (1.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Solvent: Acetone or Acetonitrile (ACN) (0.2 M concentration)

-

Purification: Silica Gel Flash Chromatography

Step-by-Step Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Methyl 1,2,4-triazole-3-carboxylate (10.0 g, 78.7 mmol) and anhydrous K₂CO₃ (21.7 g, 157.4 mmol) in Acetone (400 mL).

-

Addition: Cool the suspension to 0°C in an ice bath. Add Methyl Iodide (5.9 mL, 94.4 mmol) dropwise over 15 minutes.

-

Note: MeI is volatile and toxic. Perform in a fume hood.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir vigorously for 12–16 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane 1:1). The N1-isomer (Rf ~0.4) and N2-isomer (Rf ~0.5) usually show distinct spots.

-

-

Workup: Filter the reaction mixture to remove inorganic salts. Wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to obtain a crude solid.[1]

-

Purification (Critical):

-

The crude residue typically contains an 85:15 mixture of N1:N2 isomers.

-

Column: Silica gel (40g cartridge per 5g crude).

-

Eluent: Gradient of 0% to 60% Ethyl Acetate in Hexanes.

-

Order of Elution: The N2-isomer (less polar) elutes first. The N1-isomer (desired, more polar) elutes second.

-

-

Hydrolysis (Optional): To obtain the free acid, treat the purified ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 2 hours, followed by acidification to pH 2.

Analytical Validation

| Feature | N1-Methyl (Desired) | N2-Methyl (Undesired) |

| 1H NMR (DMSO-d6) | δ 8.79 (s, 1H, C5-H), 3.96 (s, 3H, N-Me) | δ 8.20 (s, 1H, C5-H), 4.10 (s, 3H, N-Me) |

| Polarity (TLC) | Lower Rf (More Polar) | Higher Rf (Less Polar) |

| Melting Point | 196-199 °C | 105-108 °C |

Method B: Regioselective De Novo Synthesis (The Precision Route)

For large-scale applications where chromatography is costly, or when strict regiocontrol is required, this route utilizes a "blocking group" strategy. It starts from 1-methyl-1,2,4-triazole , which is commercially available or easily synthesized from 1,2,4-triazole.

Concept: 1-Methyl-1,2,4-triazole has acidic protons at C5 and C3. The C5 proton is significantly more acidic (pKa ~32 vs ~35). Direct lithiation affords the C5-lithio species. To get the C3-carboxylic acid, we must first block the C5 position.[1]

Workflow Diagram

Figure 2: Lithiation strategy for absolute regiocontrol (Adapted from CN113651762A).

Step-by-Step Protocol

-

C5-Protection (Silylation):

-

Cool a solution of 1-methyl-1,2,4-triazole (1.0 eq) in dry THF to -78°C under N₂.

-

Add LDA (1.1 eq) dropwise. Stir for 1 hour to form the 5-lithio species.

-

Add Trimethylsilyl chloride (TMSCl, 1.2 eq). Warm to RT.

-

Result: 1-Methyl-5-(trimethylsilyl)-1,2,4-triazole.[2]

-

-

C3-Carboxylation:

-

Cool the isolated 5-TMS intermediate (1.0 eq) in THF to -78°C.

-

Add LDA (1.1 eq) dropwise. The bulky TMS group forces lithiation to the C3 position.

-

Bubble dry CO₂ gas into the solution for 30 minutes.

-

Quench with saturated NH₄Cl.

-

Result: 1-Methyl-5-(trimethylsilyl)-1,2,4-triazole-3-carboxylic acid.[2]

-

-

Esterification & Desilylation:

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low N1:N2 Ratio (Method A) | Solvent Polarity / Temperature | Switch solvent to Acetone (favors N1). Keep reaction at 0°C during addition. Do not overheat. |

| Incomplete Methylation | Wet Base | Ensure K₂CO₃ is freshly ground and dried. Water quenches the alkylating agent. |

| C5-Carboxylation (Method B) | Failure of TMS protection | Ensure Step 1 (TMSCl addition) is quantitative by GC/NMR before proceeding to Step 2. |

| Product Hydrolysis | Wet Solvents during workup | Triazole esters are sensitive to base hydrolysis. Keep workup neutral or slightly acidic. |

References

-

Regioselective Synthesis via Lithiation

-

General Synthesis of Triazole Carboxylates

-

Regioselectivity in Alkylation

-

Isomer Separation Data

Sources

- 1. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 2. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 3. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. tijer.org [tijer.org]

Application Note: Esterification Strategies for 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid

This Application Note is designed for research scientists and process chemists involved in the synthesis of 1,2,4-triazole derivatives. It details the esterification of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 16681-71-3) to its methyl ester, Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 57031-66-0).

This transformation is a critical step in the synthesis of antiviral nucleoside analogs (e.g., Ribavirin derivatives) and novel agrochemicals.

Introduction & Molecule Analysis

The substrate, This compound , possesses a unique electronic profile. The electron-deficient triazole ring decreases the nucleophilicity of the carboxylic acid oxygen, while the basic nitrogen at position 4 (N4) can accept protons, potentially forming internal salts that reduce solubility in non-polar solvents.

-

Target Product: Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.[1][2]

-

Primary Challenge: Solubility and reaction equilibrium. The zwitterionic character of the amino-acid-like structure often requires strong activation to drive esterification to completion.

-

Strategic Approach: We prioritize the Thionyl Chloride (SOCl₂) method (Method A) as the industry standard for its ability to generate the active acyl chloride species in situ, irreversibly driving the reaction.

Decision Matrix: Method Selection

Figure 1: Decision matrix for selecting the optimal esterification protocol based on scale and sensitivity.

Method A: Thionyl Chloride Activation (Gold Standard)

Mechanism: In situ formation of the acyl chloride intermediate, which reacts rapidly with methanol. Best For: High yields (>90%), scalable synthesis, and substrates with poor solubility in cold methanol.

Reagents & Equipment[3][4]

-

Substrate: this compound (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (2.0 – 3.0 eq)

-

Solvent: Anhydrous Methanol (MeOH) (10–15 volumes)

-

Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂) or N₂ line, ice bath.

Step-by-Step Protocol

-

Setup: Charge the reaction flask with anhydrous Methanol and cool to 0°C using an ice bath.

-

Activation (Exothermic): Add Thionyl Chloride dropwise over 15–30 minutes.

-

Critical: Maintain temperature <10°C. The reaction of SOCl₂ with MeOH generates HCl gas and heat.

-

-

Addition: Add solid this compound in portions to the cold solution.

-

Note: The acid will likely dissolve as the HCl concentration increases.

-

-

Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 3–5 hours .

-

Monitoring: Check by TLC (System: 10% MeOH in DCM) or LC-MS. The acid spot should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate in vacuo to remove solvent and excess SOCl₂.[3]

-

Neutralization: Redissolve the residue in Ethyl Acetate (EtOAc). Wash carefully with saturated NaHCO₃ solution (gas evolution!) until the aqueous layer is pH ~8.

-

Phase Separation: Extract the aqueous layer 2x with EtOAc.[3] Combine organic layers.

-

Dry over Na₂SO₄, filter, and concentrate.[3]

-

-

Purification: The residue is typically a pure off-white solid. If necessary, recrystallize from minimal hot Methanol or Isopropanol.

Technical Insight

The formation of the acyl chloride overrides the equilibrium limitations of standard Fischer esterification. The HCl generated prevents the basic triazole nitrogen from interfering by protonating it, keeping it in the salt form until the final workup.

Method B: Sulfuric Acid Catalysis (Fischer Esterification)

Mechanism: Acid-catalyzed equilibrium driven by excess solvent (Methanol). Best For: "Greener" chemistry requirements avoiding SOCl₂ handling; large-scale operations where SO₂ scrubbing is difficult.

Protocol

-

Solution Prep: Dissolve the carboxylic acid (1.0 eq) in Methanol (20 volumes).

-

Catalyst Addition: Add concentrated H₂SO₄ (0.5 – 1.0 eq) dropwise.

-

Reflux: Heat to reflux for 12–24 hours .

-

Note: This method is slower than Method A. If conversion stalls, add trimethyl orthoformate (1.0 eq) as a water scavenger to drive the equilibrium.

-

-

Workup:

-

Concentrate to ~20% volume.

-

Pour into crushed ice/water.

-

Neutralize with solid NaHCO₃.

-

Extract with DCM or EtOAc as described in Method A.

-

Analytical Data & Validation

To validate the synthesis, compare your product against these standard parameters.